molecular formula C18H21N5O2 B2956019 8-(2,4-Dimethylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione CAS No. 919032-64-7

8-(2,4-Dimethylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione

Cat. No.: B2956019
CAS No.: 919032-64-7
M. Wt: 339.399
InChI Key: ZPTKDHRCDRSNMN-UHFFFAOYSA-N
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Description

8-(2,4-Dimethylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Imidazole and purine derivatives can interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound.

    Mode of action

    The mode of action of these compounds can vary widely, from inhibiting enzyme activity to modulating receptor signaling . The exact mode of action would depend on the specific target and the structure of the compound.

    Biochemical pathways

    Imidazole and purine derivatives can affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in cell growth, inflammation, neurotransmission, and more.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely, depending on their chemical structure . Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted.

    Result of action

    The molecular and cellular effects of these compounds can vary widely, depending on their specific targets and mode of action . These could include effects on cell growth, inflammation, neurotransmission, and more.

    Action environment

    The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-5-21-16(24)14-15(20(4)18(21)25)19-17-22(8-9-23(14)17)13-7-6-11(2)10-12(13)3/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTKDHRCDRSNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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